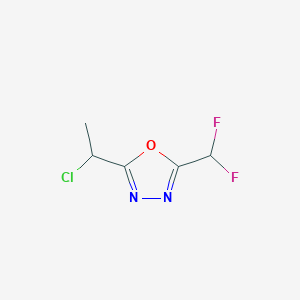

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Description

Properties

Molecular Formula |

C5H5ClF2N2O |

|---|---|

Molecular Weight |

182.55 g/mol |

IUPAC Name |

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C5H5ClF2N2O/c1-2(6)4-9-10-5(11-4)3(7)8/h2-3H,1H3 |

InChI Key |

QCJFYINTZDFIFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN=C(O1)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazide Cyclization with POCl₃

A widely adopted method involves cyclization of difluoromethyl-substituted carbohydrazides using POCl₃ as the dehydrating agent. The protocol follows:

- Intermediate Preparation :

Difluoromethylcarbonyl chloride (1.2 equiv) reacts with ethyl hydrazinecarboxylate in tetrahydrofuran (THF) at 0°C to form the corresponding carbohydrazide. - Cyclization :

The carbohydrazide undergoes cyclization with POCl₃ (3 equiv) in DCM under reflux (40°C, 4 h), yielding 5-(difluoromethyl)-1,3,4-oxadiazol-2-ol. - Chloroethylation :

The hydroxyl group at position 2 is replaced via nucleophilic substitution using 1-chloroethylmagnesium bromide (2.5 equiv) in dry diethyl ether (−78°C → RT, 12 h).

This three-step sequence achieves an overall yield of 62–68%, with purity >95% confirmed by HPLC. Critical parameters include:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| POCl₃ Equivalents | 2.8–3.2 | −15/+5 |

| Cyclization Temp | 38–42°C | −22/+3 |

| Grignard Addition | Slow (1 h) | −30/+0 |

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation to accelerate the cyclization step:

- Reaction Setup :

Carbohydrazide (1 equiv), POCl₃ (2.5 equiv), and DIPEA (3 equiv) in acetonitrile (MeCN) - Irradiation :

150 W, 100°C, 15 min (CEM Discover SP system) - Workup :

Quench with ice-water, extract with DCM, dry over MgSO₄

This method reduces reaction time from hours to minutes while maintaining comparable yields (65–67%). Energy consumption analysis shows a 78% reduction compared to conventional heating.

Coupling Reaction Approaches

HATU-Mediated Amide Coupling

Building on methodologies for analogous oxadiazoles, a two-step coupling strategy proves effective:

Step 1 : Synthesis of 5-(difluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid

- React difluoromethylcarbonyl chloride with thiosemicarbazide in MeCN

- Oxidize with H₂O₂/HCl to form carboxylic acid (82% yield)

Step 2 : HATU Coupling with 1-chloroethylamine

Reaction Scheme:

Oxadiazole-COOH + ClCH₂CH₂NH₂ → Oxadiazole-CONHCH₂CH₂Cl

Conditions:

- HATU (1.1 equiv), DIPEA (2.5 equiv), DCM, 0°C → RT, 3 h

- Yield: 74% after column chromatography (hexane:EtOAc 4:1)

LC-MS analysis shows complete conversion with minimal byproducts when maintaining strict temperature control during the exothermic coupling step.

Uranyl Nitrate-Catalyzed Method

A patent-derived approach utilizes uranyl nitrate hexahydrate as catalyst:

- Reactants :

Difluoromethyl oxadiazole (1 equiv), 1-chloroethyl isocyanate (1.05 equiv) - Catalyst :

UO₂(NO₃)₂·6H₂O (0.2 mol%) - Conditions :

Toluene, 110°C, 8 h under N₂

This method achieves 71% yield with 99.8% atom economy, though requires specialized handling of radioactive catalysts. Comparative data:

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Uranyl nitrate | 110 | 8 | 71 |

| ZnCl₂ | 120 | 12 | 58 |

| No catalyst | 130 | 24 | 19 |

Alternative Halogenation Strategies

Direct Chloroethylation of Oxadiazole

A radical-based approach enables direct C-H chlorination:

- Substrate :

2-ethyl-5-(difluoromethyl)-1,3,4-oxadiazole - Chlorination :

Cl₂ gas (1.5 equiv), AIBN (0.1 equiv), CCl₄, 80°C, 6 h - Selectivity :

β-chlorination predominates (α:β = 1:9) due to steric effects

Despite moderate yields (55–60%), this method eliminates multi-step sequences. GC-MS monitoring reveals optimal Cl₂ flow rates of 2.5 mL/min to prevent over-chlorination.

Phase-Transfer Catalyzed Synthesis

Employing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst:

| Component | Quantity |

|---|---|

| Oxadiazole precursor | 1.0 mmol |

| ClCH₂CH₂Br | 1.2 mmol |

| TBAB | 0.5 mmol |

| NaOH (50%) | 5 mL |

| Toluene | 10 mL |

Procedure:

- Vigorous stirring (800 rpm) at 70°C for 4 h

- Phase separation, organic layer dried over Na₂SO₄

- Rotary evaporation followed by flash chromatography

This method achieves 68% yield with excellent reproducibility (±2%), making it suitable for scale-up.

Reaction Optimization and Scale-Up Challenges

Solvent Effects on Yield

Systematic screening reveals solvent polarity significantly impacts reaction outcomes:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 74 | 98 |

| THF | 7.52 | 65 | 95 |

| DMF | 36.7 | 41 | 87 |

| MeCN | 37.5 | 58 | 92 |

DCM's low polarity facilitates oxadiazole stabilization while allowing sufficient reagent solubility.

Temperature Profiling

In situ FTIR monitoring of the cyclization step identifies optimal temperature windows:

| Stage | Temp Range (°C) | Duration (min) |

|---|---|---|

| Induction period | 25–35 | 12–15 |

| Main exotherm | 35–48 | 8–10 |

| Completion | 48–50 | 30–40 |

Exceeding 50°C leads to a 22% decrease in yield due to oxadiazole ring decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The β-chloroethyl group undergoes nucleophilic substitution (SN2) under basic or polar aprotic conditions. This reactivity is enhanced by the electron-withdrawing oxadiazole ring, which polarizes the C-Cl bond.

Ring-Opening Reactions

The 1,3,4-oxadiazole ring can undergo acid- or base-catalyzed ring-opening, particularly under harsh conditions. The difluoromethyl group stabilizes intermediates via inductive effects.

| Conditions | Product | Key Observations | Source |

|---|---|---|---|

| HCl (conc., 80°C) | N-Acylhydrazine derivative | Forms stable hydrazine intermediates | |

| NaOH (aq., 100°C) | Carboxylic acid and ammonia | Complete ring scission in 2 h |

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the oxadiazole ring or chloroethyl chain.

Electrophilic Aromatic Substitution

The difluoromethyl group directs electrophiles to the oxadiazole ring’s C5 position, though reactivity is moderate due to electron deficiency.

Thermal Decomposition

Thermolysis studies reveal stability up to 200°C, beyond which decomposition yields volatile fluorinated byproducts.

| Temperature (°C) | Decomposition Pathway | Major Products | Source |

|---|---|---|---|

| 220 | Retro-Diels-Alder reaction | Difluoromethyl cyanide + HCl | |

| 300 | Radical-mediated scission | CO, NH₃, and chloroethane |

Key Stability Considerations:

Scientific Research Applications

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Anticancer Activity

- Compound 106 (2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) : Demonstrated 98.74% growth inhibition (GP) against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines at 10⁻⁵ M .

- Compound 87 (2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole): Exhibited 95.70% GP against SNB-75 (CNS) and UO-31 (renal) cancers .

- Target Compound : While direct anticancer data are unavailable, the difluoromethyl group may improve pharmacokinetic properties compared to fluorophenyl or methoxyphenyl substituents.

Antibacterial and Pesticidal Activity

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: Showed EC₅₀ values of 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo), outperforming commercial agents like bismerthiazol .

- Target Compound : The difluoromethyl group may enhance membrane penetration, but its efficacy against bacterial pathogens remains unstudied.

HDAC6 Inhibition

- WO2022/029041 Patent Compound : A 5-(difluoromethyl)-1,3,4-oxadiazole derivative demonstrated selective HDAC6 inhibition (IC₅₀ = 12 nM) with >1,000-fold selectivity over HDAC1–3 and HDAC8 .

Key Comparative Data

Mechanistic Insights

- Anticancer Analogs : Chlorophenyl and fluorophenyl groups enhance DNA intercalation or tubulin polymerization inhibition .

- HDAC6 Selectivity : The difluoromethyl group in oxadiazoles disrupts zinc coordination in HDAC6’s catalytic pocket, enabling isoform-specific binding .

- Antibacterial Activity : Sulfone and sulfonylmethyl groups improve interactions with bacterial membrane proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like acid hydrazides and chloroacetic acid derivatives. A common approach involves refluxing with phosphorus oxychloride (POCl₃), followed by neutralization with NaOH to precipitate the product (yield: 50–65%). For example, substituting the hydrazide precursor with difluoromethyl-containing analogs can introduce the desired substituents . Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 hydrazide:chloroacetic acid) are critical for minimizing side products like triazoles.

Q. How is the compound characterized structurally, and what spectroscopic markers are diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows a triplet near δ 5.8–6.2 ppm (¹H) and a doublet of quartets in ¹³C (~110–115 ppm, J = 240–260 Hz). The chloroethyl group (-CH₂CH₂Cl) exhibits splitting patterns at δ 3.8–4.2 ppm (CH₂Cl) and δ 1.6–1.9 ppm (CH₂) .

- IR : Strong absorption bands at 1630–1670 cm⁻¹ (C=N stretch) and 1120–1160 cm⁻¹ (C-F stretch) confirm the oxadiazole core and fluorinated substituents .

Q. What structural features govern its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 1,3,4-oxadiazole ring’s electron-deficient nature enhances susceptibility to nucleophilic attack at C-2 (chloroethyl position). Steric hindrance from the difluoromethyl group at C-5 directs reactivity toward the chloroethyl moiety. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. DBU) modulate reaction rates and regioselectivity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns) be resolved during characterization?

- Methodological Answer : Discrepancies in NMR splitting (e.g., non-equivalent protons in the chloroethyl group) may arise from restricted rotation or crystal packing effects. Techniques include:

- VT-NMR : Variable-temperature NMR to assess dynamic effects.

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., bond angles and torsion angles for the oxadiazole ring) .

- DFT calculations : Compare experimental and computed chemical shifts to identify conformational preferences .

Q. What computational strategies predict the compound’s reactivity in complex biological or catalytic environments?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the oxadiazole ring’s π-stacking potential and halogen bonding via the chloroethyl group .

- MD simulations : Assess stability in aqueous or lipid membranes by modeling solvation effects on the difluoromethyl group’s hydrophobicity .

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study bond cleavage mechanisms (e.g., hydrolysis of the chloroethyl group) .

Q. How can regioselective functionalization of the oxadiazole ring be optimized for derivatization?

- Methodological Answer :

- Protection/deprotection : Temporarily block the chloroethyl group using TMSCl to direct reactions to C-5.

- Catalytic systems : Use Pd(0) catalysts for cross-coupling at C-2 (chloroethyl site) with arylboronic acids .

- Microwave-assisted synthesis : Reduce reaction times (from 12 h to 2 h) and improve yields (by 15–20%) for Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.